Ginkgolic acid 17:2
Description
Contextualization within Natural Products Research and Alkylphenol Derivatives
Ginkgolic acid 17:2 is a naturally occurring compound found in the leaves and seeds of the Ginkgo biloba tree. biosynth.com It belongs to a class of compounds known as ginkgolic acids, which are alkyl-substituted salicylic (B10762653) acids. researchgate.net These compounds are a prominent component of Ginkgo biloba and are characterized by a salicylic acid core with a long aliphatic side chain attached at the C6 position. researchgate.netmiloa.eu
The ginkgolic acids are a family of related molecules that differ in the length and degree of unsaturation of their alkyl side chains. nih.gov this compound is specifically defined by its 17-carbon side chain containing two double bonds. biosynth.com This structural feature is crucial to its chemical properties and biological activities. Other members of this family include ginkgolic acid C13:0, C15:0, C15:1, and C17:1. nih.govhep.com.cn The alkylphenol nature of these compounds places them in a broader category of natural products with diverse biological effects. miloa.eu
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 102811-39-2 |
| Molecular Formula | C₂₄H₃₆O₃ |
| Molecular Weight | 372.5 g/mol |
| Source | Ginkgo biloba leaves and seeds |
| Compound Class | Alkylphenol, Ginkgolic Acid |
Significance of this compound in Contemporary Biological Investigations
This compound has garnered attention in modern biological research due to its diverse range of activities. biosynth.com Investigations have revealed its potential as an inhibitor of various enzymes, which underpins many of its observed biological effects. biosynth.comtandfonline.com For instance, ginkgolic acids, including the 17:2 variant, have been shown to inhibit fatty acid synthase (FAS), an enzyme that is overexpressed in many human cancer cells. tandfonline.com This inhibitory action contributes to its cytotoxic effects against certain cancer cell lines. tandfonline.com
The compound's ability to interact with and disrupt cellular membranes is another area of active research. biosynth.com This interaction can lead to a cascade of cellular events, influencing pathways related to inflammation, microbial growth, and cancer progression. biosynth.com Specifically, research has pointed to its potential anti-inflammatory, antimicrobial, and anticancer properties. biosynth.com
Overview of Established and Emerging Research Trajectories for this compound
Current and future research on this compound is following several key trajectories. One established line of inquiry focuses on its potential as an anticancer agent. Studies have explored its cytotoxic activity against various cancer cell lines, with research indicating that its inhibition of fatty acid synthase (FAS) is a key mechanism. tandfonline.com For example, this compound demonstrated inhibitory activity against FAS with an IC50 value of 9.2 µM and showed cytotoxicity against human breast (MCF-7), lung (A549), and leukemia (HL-60) cancer cells. tandfonline.com
Another significant research area is its antimicrobial activity. While much of the detailed research has focused on other ginkgolic acid variants like C15:1, the general class of ginkgolic acids is known for its effects against various pathogens. nih.gov
Emerging research is beginning to explore the more nuanced roles of this compound in cellular processes. This includes its potential to modulate signaling pathways involved in inflammation and the immune response. biosynth.comfrontiersin.org For instance, ginkgolic acids have been identified as multi-target inhibitors of key enzymes in the biosynthesis of pro-inflammatory lipid mediators. frontiersin.org Furthermore, there is growing interest in its potential antiviral properties, with studies on related ginkgolic acids showing inhibition of viral entry and replication. nih.gov The interaction of ginkgolic acids with human dihydroorotate (B8406146) dehydrogenase (DHODH) has also been noted, suggesting a potential role in metabolic pathways. medchemexpress.com
Table 2: Investigated Biological Activities of this compound and Related Congeners
| Biological Activity | Key Findings |
|---|---|
| Anticancer | Inhibits fatty acid synthase (FAS); exhibits cytotoxic activity against various cancer cell lines. tandfonline.com |
| Anti-inflammatory | Acts as a multi-target inhibitor of enzymes in pro-inflammatory lipid mediator biosynthesis. frontiersin.org |
| Antimicrobial | Ginkgolic acids, as a class, show activity against Gram-positive bacteria. nih.gov |
| Antiviral | Related ginkgolic acids have shown potential to inhibit viral proteases and interfere with viral entry. nih.govabcam.com |
| Enzyme Inhibition | Binds to human dihydroorotate dehydrogenase (DHODH). medchemexpress.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[(8E,11E)-heptadeca-8,11-dienyl]-6-hydroxybenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H36O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18-21-19-17-20-22(25)23(21)24(26)27/h6-7,9-10,17,19-20,25H,2-5,8,11-16,18H2,1H3,(H,26,27)/b7-6+,10-9+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFFQPVDOVYHTBX-AVQMFFATSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCCC1=C(C(=CC=C1)O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C/C/C=C/CCCCCCCC1=C(C(=CC=C1)O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H36O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biosynthesis and Metabolic Pathways of Ginkgolic Acid 17:2 in Ginkgo Biloba
Elucidation of Biosynthetic Precursors for Ginkgolic Acid 17:2
The biosynthesis of this compound is a bifurcated process, involving the separate synthesis of its aromatic salicylic (B10762653) acid ring and its long C17:2 alkenyl side chain. While the complete pathway is still under investigation, multi-omics research has identified key precursors involved in the formation of the ginkgolic acid family. nih.govresearchgate.net
The long-chain alkenyl group is believed to originate from the fatty acid synthesis pathway, utilizing fundamental building blocks such as acetyl-CoA and malonyl-CoA. nih.gov Research combining metabolome and transcriptome analysis has pointed to specific fatty acids as primary precursors. Studies have identified a close relationship between the accumulation of ginkgolic acids and certain fatty acids. nih.govresearchgate.net For instance, palmitoleic acid and erucic acid are considered potential primary precursors for the synthesis of the various ginkgolic acid side chains. nih.gov For ginkgolic acids with C15 side chains, palmitic acid (FA 16:0) and palmitoleic acid (FA 16:1) have been identified as key precursors, suggesting that analogous very-long-chain fatty acids are the direct precursors for the C17 side chain of this compound. researchgate.net
| Precursor Molecule | Role in Biosynthesis | Source Pathway | Citation |
|---|---|---|---|
| Acetyl-CoA / Malonyl-CoA | Fundamental building blocks for the alkenyl side chain | Fatty Acid Synthesis | nih.gov |
| Palmitoleic Acid | Considered a primary precursor for ginkgolic acid side chains | Fatty Acid Synthesis | nih.govresearchgate.net |
| Erucic Acid | Considered a primary precursor for ginkgolic acid side chains | Fatty Acid Synthesis | nih.gov |
Enzymatic Steps and Regulatory Mechanisms Governing this compound Production
The construction of this compound is catalyzed by a series of specific enzymes and governed by complex regulatory networks. The elongation of the fatty acid chain and its subsequent condensation with the phenolic head are critical steps managed by distinct enzyme families.
Enzymatic Steps: Integrative omics studies have identified several enzyme classes as crucial to ginkgolic acid synthesis. Type III polyketide synthases (PKS III) are thought to be involved in the formation of the salicylic acid ring. The elongation of the fatty acid precursors to form the very-long-chain fatty acid (VLCFA) side chain is catalyzed by enzymes in the fatty acid synthase (FAS) complex. nih.govresearchgate.net Key enzymes in this process include:
Beta-ketoacyl-ACP synthase (KAS): As a core component of the FAS complex, KAS catalyzes the condensation of malonyl-ACP with the growing acyl chain. Research has identified nine genes encoding KAS in Ginkgo biloba seeds, with two showing a significant correlation with ginkgolic acid content. One of these KAS-encoding genes was found to be highly positively correlated with the accumulation of both GA (15:1) and GA (17:2). nih.govresearchgate.net
3-ketoacyl-CoA synthase (KCS): This is a rate-limiting enzyme that catalyzes the first condensation step in the synthesis of VLCFAs. nih.gov Several genes encoding KCS have been identified with expression patterns consistent with ginkgolic acid accumulation. nih.govresearchgate.net
Long-chain acyl-CoA synthases (ACSL): These enzymes are responsible for activating the fatty acid chains by converting them to their CoA esters, a necessary step for their participation in further metabolic reactions. researchgate.netresearchgate.net
Regulatory Mechanisms: The production of this compound is transcriptionally regulated. Co-expression analyses have implicated several families of transcription factors (TFs) in controlling the expression of the biosynthetic genes.
MYB Transcription Factors: These have been identified as potential positive regulators of ginkgolic acid biosynthesis. researchgate.net
bHLH Transcription Factors: In contrast, bHLH TFs are suggested to act as negative regulators of the pathway. researchgate.net
Jasmonic Acid (JA): The plant hormone jasmonic acid appears to be a significant signaling molecule in the regulation of ginkgolic acid synthesis. The endogenous levels of JA in Ginkgo episperm show a strong association with candidate genes and metabolites in the pathway. Furthermore, the application of exogenous JA has been shown to increase the expression of key biosynthetic genes like GbKCS5 and GbMYB14 while inhibiting most Gb-bHLH genes, leading to a significant increase in ginkgolic acid content. researchgate.net
| Enzyme / Regulator | Proposed Function | Citation |
|---|---|---|
| Beta-ketoacyl-ACP synthase (KAS) | Catalyzes chain elongation in fatty acid synthesis; highly correlated with GA 17:2 levels. | nih.gov, researchgate.net |
| 3-ketoacyl-CoA synthase (KCS) | Rate-limiting enzyme in the synthesis of very-long-chain fatty acids (VLCFAs). | nih.gov, researchgate.net |
| Long-chain acyl-CoA synthase (ACSL) | Activates fatty acids for subsequent metabolic reactions. | researchgate.net, researchgate.net |
| MYB Transcription Factors | Positive transcriptional regulation of biosynthetic genes. | researchgate.net |
| bHLH Transcription Factors | Negative transcriptional regulation of biosynthetic genes. | researchgate.net |
| Jasmonic Acid (JA) | Hormonal signal that upregulates positive regulators (MYB) and downregulates negative regulators (bHLH). | researchgate.net |
Genetic Basis of Biosynthetic Enzyme Expression in Ginkgo biloba
The enzymatic machinery for this compound synthesis is encoded by a specific set of genes within the Ginkgo biloba genome. Transcriptome analysis has been instrumental in identifying these genes and understanding their expression.
Research based on multi-omics data has successfully identified numerous genes belonging to the key enzyme families. In one study, a total of 31 genes encoding PKS III were identified, which included 15 genes for KCS. nih.govresearchgate.net Additionally, nine genes encoding the fatty acid synthase component KAS were found. nih.govresearchgate.net A notable structural feature of these genes is the presence of large introns. This characteristic—large introns within genes related to secondary metabolite synthesis—has been linked to higher and more stable gene expression across different tissues and developmental stages in Ginkgo biloba. nih.govresearchgate.net This suggests a potential epigenetic or post-transcriptional regulatory layer connected to gene structure that ensures robust production of these compounds.
| Gene Family | Enzyme Encoded | Number of Genes Identified (in GBS) | Key Finding | Citation |
|---|---|---|---|---|
| PKS III | Polyketide Synthase Type III (includes KCS) | 31 | Associated with the synthesis of the phenolic ring and side chain. | nih.gov, researchgate.net |
| KCS | 3-ketoacyl-CoA synthase | 15 | A key rate-limiting step in VLCFA synthesis. | nih.gov, researchgate.net |
| KAS | Beta-ketoacyl-ACP synthase | 9 | One gene highly correlated with GA 17:2 content. | nih.gov, researchgate.net |
| ACSL | Long-chain acyl-CoA synthase | - | Involved in activating the fatty acid side chain. | researchgate.net, researchgate.net |
Advanced Metabolic Engineering Approaches for Modulating this compound Biosynthesis
Metabolic engineering offers powerful strategies to modulate the production of plant secondary metabolites like this compound. aptiwfn.com These approaches can be aimed at either enhancing production for specific applications or reducing it to remove potentially undesirable compounds from Ginkgo extracts.
Strategies for Enhancing Production:
Overexpression of Key Genes: Increasing the expression of rate-limiting enzymes is a primary strategy. Overexpressing the specific KAS and KCS genes that show a high correlation with this compound content could significantly boost its synthesis. nih.gov Similarly, upregulating positive transcription factors, such as specific GbMYB genes, could activate the entire pathway through "multipoint regulation". researchgate.netmdpi.com
Strategies for Reducing Production:
Gene Silencing/Knockout: To reduce or eliminate this compound, gene-editing technologies like CRISPRi could be used to downregulate or completely knock out essential biosynthetic genes, such as the specific KAS gene highly correlated with its production. nih.govresearchgate.net Silencing negative regulators, such as the bHLH transcription factors, could also be a viable strategy. researchgate.net
Mutagenesis: Traditional breeding techniques, including induced mutagenesis, can also alter metabolic pathways. For example, a Ginkgo biloba variety named "ZY 1" was developed through 60Co-γ radiation. This variety exhibits lower levels of undesired ginkgolic acids compared to its parent, demonstrating that the biosynthetic pathway can be effectively modified, leading to a more desirable phytochemical profile for certain applications. researchgate.net
Advanced Methodologies for Research and Analysis of Ginkgolic Acid 17:2
Chromatographic Techniques for Research Purification and Quantification of Ginkgolic Acid 17:2 and its Derivatives
Chromatographic methods are fundamental in separating this compound from complex mixtures, such as plant extracts, and quantifying its presence.
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the determination of this compound. researchgate.netnih.gov Method development often involves optimizing the mobile phase, stationary phase, flow rate, and detection wavelength to achieve good separation and sensitivity.
Several studies have established HPLC methods for the analysis of ginkgolic acids, including the 17:2 variant. researchgate.netresearchgate.net For instance, one method utilized a Phenomenex Luna C18 column with a mobile phase of acetonitrile (B52724) and 0.1% phosphoric acid (90:10) at a flow rate of 1.0 mL/min for the simultaneous determination of multiple ginkgolic acids. researchgate.net Another established method employed an Inertsil ODS-2 column with a mobile phase of methanol (B129727) and 3% aqueous acetic acid (92:8), a flow rate of 1.0 mL/min, and a column temperature of 40°C, with detection at 310 nm. researchgate.netnih.gov
A study aiming to simultaneously determine ginkgolic acids and ginkgols developed an HPLC-DAD method using a gradient elution with acetonitrile (containing 0.01% trifluoroacetic acid) and water (containing 0.01% trifluoroacetic acid). mdpi.com The detection wavelengths were set at 210 nm for ginkgolic acids and 270 nm for ginkgols, with a flow rate of 1.0 mL/min. mdpi.com However, it was noted that under the European Pharmacopoeia 7.0 method, ginkgolic acid C17:2 co-eluted with ginkgol C13:0. mdpi.com
Validation of these methods is crucial to ensure their accuracy and reliability. A study reported an average recovery of 97.0% with a relative standard deviation (RSD) of 1.7% for the analysis of ginkgolic acids in Ginkgo biloba leaves, demonstrating the method's precision. researchgate.netresearchgate.net
Table 1: Examples of HPLC Methods for this compound Analysis
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | Phenomenex Luna C18 (4.6 mm × 250 mm, 5 µm) researchgate.net | Inertsil ODS-2 researchgate.netnih.gov | C18 column mdpi.com |
| Mobile Phase | Acetonitrile-0.1% phosphoric acid (90:10) researchgate.net | Methanol-3% aqueous acetic acid (92:8) researchgate.netnih.gov | Acetonitrile (0.01% TFA) and Water (0.01% TFA) (gradient) mdpi.com |
| Flow Rate | 1.0 mL/min researchgate.net | 1.0 mL/min researchgate.netnih.gov | 1.0 mL/min mdpi.com |
| Detection Wavelength | Not specified | 310 nm researchgate.netnih.gov | 210 nm mdpi.com |
| Column Temperature | Not specified | 40°C researchgate.netnih.gov | Not specified |
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the metabolic profiling of compounds like this compound, often after a derivatization step such as silylation to increase volatility. researchgate.net In the analysis of ginkgols, which are related compounds, GC-MS has been used to identify and determine the purity of individual homologs. mdpi.com For instance, the purity of six ginkgol compounds was confirmed using GC-MS, where each appeared as a single, symmetrical peak in the total ion chromatogram. mdpi.com While direct application on this compound for metabolic profiling is less detailed in the provided results, the technique's utility for related compounds suggests its potential. The analysis of fatty acids, which share structural similarities with the alkyl chain of ginkgolic acids, commonly employs GC-MS. vdoc.pub
Information specifically on the use of Supercritical Fluid Chromatography (SFC) for the enantiomeric and diastereomeric separation of this compound is not available in the provided search results. This suggests a potential area for future research, as SFC is known for its advantages in separating chiral compounds.
Thin-Layer Chromatography (TLC), including its two-dimensional variant, is a valuable technique for the separation and qualitative analysis of ginkgolic acids. One patent describes the use of silica (B1680970) gel G as the stationary phase and a developing solvent system of petroleum ether, ethyl acetate, and glacial acetic acid (18:1:1) for the separation of ginkgolic acids. google.com This method, coupled with UV spectrophotometry at a wavelength of 307 nm, can be used for content determination. google.com The use of TLC is also mentioned for monitoring the fractions during column chromatography, where fractions with the same Rf value are combined. google.com
Supercritical Fluid Chromatography (SFC) for Enantiomeric and Diastereomeric Separation Research
Spectroscopic Techniques in Structural Elucidation and Interaction Studies of this compound
Spectroscopic methods are indispensable for determining the precise chemical structure of this compound and investigating its interactions with other molecules.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including this compound. tandfonline.com Both ¹H-NMR and ¹³C-NMR provide detailed information about the carbon-hydrogen framework of the molecule.
Research has reported the ¹H-NMR and ¹³C-NMR data for Ginkgolic Acid C17:2. tandfonline.comrsc.org The ¹H-NMR spectrum shows characteristic signals for the aromatic protons, the olefinic protons of the unsaturated side chain, and the aliphatic protons. tandfonline.com Similarly, the ¹³C-NMR spectrum provides signals for the carboxylic acid carbon, the aromatic carbons, the olefinic carbons, and the various methylene (B1212753) and methyl carbons of the alkyl chain. tandfonline.comrsc.org
Table 2: NMR Spectroscopic Data for Ginkgolic Acid C17:2
| Nucleus | Chemical Shift (δ) in ppm | Description |
| ¹H-NMR | 7.34 (t, J = 7.5 Hz) | Aromatic proton tandfonline.com |
| 6.86 (d, J = 7.5 Hz) | Aromatic proton tandfonline.com | |
| 6.76 (d, J = 7.5 Hz) | Aromatic proton tandfonline.com | |
| 5.35 (m) | Olefinic protons tandfonline.com | |
| 2.97 (t-like, J = 7.0 Hz) | Methylene protons adjacent to the aromatic ring tandfonline.com | |
| 2.02 (m) | Methylene protons tandfonline.com | |
| 1.60 (m) | Methylene protons tandfonline.com | |
| 1.32–1.27 (m) | Methylene protons tandfonline.com | |
| 0.89 (t-like, J = 7.0 Hz) | Terminal methyl protons tandfonline.com | |
| ¹³C-NMR | 176.1 | Carboxylic acid carbon tandfonline.com |
| 163.6, 147.9, 135.4, 122.9, 115.9, 110.9 | Aromatic carbons tandfonline.com | |
| 130.0–129.9 | Olefinic carbons tandfonline.com | |
| 36.6, 32.1, 30.0–29.5, 27.3, 27.1, 22.5, 14.2 | Aliphatic carbons tandfonline.com |
This table summarizes key NMR data as reported in the literature for Ginkgolic Acid C17:2 in CDCl₃.
Furthermore, advanced 2D NMR techniques like COSY and HMBC are crucial for establishing the connectivity between protons and carbons, which is essential for unambiguously assigning the structure and determining the position of the double bonds in the alkyl side chain. mdpi.com For instance, in the structural elucidation of a related ginkgolic acid, COSY and HMBC spectra were used to determine the location of unsaturation in the aliphatic chain. mdpi.comsemanticscholar.org Studies on the binding of this compound have shown that it can interact with biological targets such as human dihydroorotate (B8406146) dehydrogenase (DHODH). medchemexpress.com
Mass Spectrometry (MS) for Metabolite Fingerprinting and Identification of Modified Forms
Mass spectrometry, particularly when coupled with high-performance liquid chromatography (HPLC) or gas chromatography (GC), serves as a cornerstone for the analysis of this compound. These hyphenated techniques provide high sensitivity and selectivity for identifying and quantifying the compound in complex matrices and for studying its metabolic fate.
High-resolution mass spectrometry (HRMS) methods, such as ultra-high-pressure liquid chromatography coupled with Linear Ion Trap-Orbitrap tandem mass spectrometry (UHPLC-LTQ-Orbitrap-MS), have been developed for the simultaneous identification of ginkgolic acids and the semi-quantification of their metabolites in biological samples like rat plasma. researchgate.net Another powerful approach is ultra-performance liquid chromatography coupled with time-of-flight mass spectrometry (UPLC-Q-TOF-MS/MS), which is applied in plant metabolomics to understand the factors influencing ginkgolic acid content. researchgate.netnih.gov In studies of Pistacia lentiscus oil, the C17:2 derivative was identified with a measured mass-to-charge ratio (m/z) of 370.9 in negative ionization mode using HPLC-DAD-MS. ocl-journal.org
For comprehensive characterization, gas chromatography/mass spectrometry (GC/MS) is also employed. This method typically requires a derivatization step, such as with trimethylsulfonium (B1222738) hydroxide (B78521) (TMSH), to increase the volatility of the ginkgolic acids. acs.org A high-resolution GC/MS method using a very polar capillary column has successfully separated various ginkgolic acid methyl esters, including the C17:2 variant. acs.org
Metabolomic studies utilize these advanced MS techniques to create metabolite fingerprints following exposure to ginkgolic acids. For instance, ultra-performance liquid chromatography-high-definition mass spectrometry (UPLC-HDMS) has been used to profile metabolic changes in rats, revealing alterations in 14 metabolites, including various lipids, which indicates disturbances in liver and kidney function. nih.gov These fingerprinting methods are crucial for understanding the biochemical impact of the compound.
Table 1: Mass Spectrometry Techniques for this compound Analysis
| Technique | Application | Key Findings/Capabilities | Reference |
|---|---|---|---|
| HPLC-DAD-MS | Identification in natural oils | Identified this compound with m/z 370.9 in negative mode. | ocl-journal.org |
| UPLC-HDMS | Metabolomic profiling (toxicity studies) | Revealed alterations in 14 plasma metabolites in rats exposed to ginkgolic acids. | nih.gov |
| UHPLC-LTQ-Orbitrap-MS | Metabolite identification in plasma | Enables simultaneous identification and semi-quantification of ginkgolic acids and their metabolites. | researchgate.net |
| UPLC-Q-TOF-MS/MS | Plant metabolomics | Applied to study factors affecting ginkgo leaf compound content. | researchgate.net |
| GC/MS | Characterization and quantification | Separated C17:2 methyl ester after derivatization on a polar capillary column. | acs.org |
| LC/MS | Guidance for isolation | Used to guide the preparative isolation of ginkgolic acid derivatives from extracts. | mdpi.com |
Advanced UV-Vis and Infrared (IR) Spectroscopy in Characterizing Ligand-Target Interactions
Ultraviolet-visible (UV-Vis) and Infrared (IR) spectroscopy are valuable tools for characterizing this compound and its interactions with biological targets.
UV-Vis spectroscopy provides information based on the electronic transitions within the molecule. Ginkgolic acid derivatives exhibit characteristic UV spectra with two primary maximum absorbance wavelengths (λmax), typically around 247 nm and 314 nm. ocl-journal.org More detailed studies using HPLC with diode-array detection (DAD) have identified detection wavelengths of 210 nm and 270 nm, depending on the specific chromatographic conditions. mdpi.com
In the context of ligand-target interactions, UV-Vis spectrophotometric titrations are employed to monitor the binding of a compound to a biomacromolecule, such as a protein or DNA. unimi.itnih.gov The occurrence of a binding event is often indicated by changes in the UV-Vis spectrum, such as a shift in the maximum absorption wavelength (e.g., a red-shift) and a decrease in molar absorptivity (hypochromism). unimi.it The presence of a well-defined isosbestic point in the titration spectra suggests a simple equilibrium with one dominant type of bound species. unimi.it While specific UV-Vis titration studies for this compound are not detailed in the reviewed literature, this methodology is standard for characterizing the binding of small molecules to their biological targets.
Fourier Transform Infrared (FTIR) spectroscopy probes the vibrational modes of a molecule's functional groups. This technique has been used to confirm the chemical structure of synthesized ginkgolic acids by identifying characteristic vibrational bands. acs.org More advanced applications involve using FTIR to study ligand-induced conformational changes in target proteins. For example, FTIR has been used to record the spectra of the KPC-2 protein with and without ginkgolic acid treatment, revealing alterations in the protein's functional groups and secondary structure upon binding. nih.gov This provides direct evidence of the interaction and its effect on the target's conformation.
Electrophoretic and Capillary Techniques for Research Separation and Purity Assessment
Electrophoretic techniques, especially capillary electrophoresis (CE), offer high-resolution separation and are valuable for the purity assessment of compounds like this compound.
The use of capillary electrophoresis for the separation of ginkgolic acids has been explored. researchgate.net Specifically, micellar electrokinetic chromatography (MEKC), a mode of CE, has been applied for the separation of these compounds. researchgate.net CE separates molecules based on their differential migration in an electrolyte-filled capillary under the influence of an electric field. For neutral molecules like ginkgolic acids, MEKC is necessary, where a surfactant (micelle) is added to the buffer to act as a pseudostationary phase, enabling the separation of uncharged analytes.
Capillary gel electrophoresis is another variant that provides high-resolution separation of molecules based on size, making it highly effective for assessing the purity of products and detecting truncated or degraded impurities. nih.gov While often used for larger biomolecules, the principles of CE make it a suitable technique for the high-resolution separation and purity analysis of small molecules like this compound from closely related analogs or contaminants. sciex.com The technique is noted for its high reproducibility and online detection capabilities, often surpassing traditional HPLC in resolution for certain applications. sciex.com In a broader research context, gel electrophoresis techniques like SDS-PAGE are used to analyze the protein targets of ginkgolic acids, for example, by detecting the levels of specific proteins in cell lysates after treatment. nih.gov
In Silico and Chemoinformatic Methods for Predicting this compound Behavior and Interactions
Computational methods, including in silico and chemoinformatic approaches, are increasingly used to predict the biological targets and interaction mechanisms of this compound, guiding further experimental research.
Molecular docking and molecular dynamics (MD) simulations are key in silico tools. A significant finding from these methods is the prediction that (E/Z)-Ginkgolic acid C17:2 binds tightly to human dihydroorotate dehydrogenase (DHODH), a potential protein target identified through molecular docking and dynamics studies. Similarly, MD simulations have been used to predict the binding mode of ginkgolic acid to the active pocket of the KPC-2 enzyme, identifying key amino acid residues involved in the interaction, such as Trp104 and Gly235. nih.govresearchgate.net
Chemoinformatic methods, such as pharmacophore-based virtual screening, have successfully identified ginkgolic acid as a potential inhibitor of key enzymes in inflammatory pathways. frontiersin.orgnih.gov In one study, ginkgolic acid was identified as a virtual hit in a screening for inhibitors of microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1). frontiersin.orgnih.gov Subsequent docking simulations supported this finding by suggesting a concrete binding site within the enzyme. frontiersin.orgnih.gov These computational predictions provide a powerful hypothesis-driven approach to discover new biological activities for natural compounds.
Table 2: In Silico and Chemoinformatic Studies on Ginkgolic Acids
| Methodology | Compound(s) Studied | Predicted Target/Interaction | Key Findings | Reference |
|---|---|---|---|---|
| Molecular Docking & Dynamics | This compound | Human Dihydroorotate Dehydrogenase (DHODH) | Predicted a tight binding interaction between the compound and the enzyme. | |
| Pharmacophore-based Virtual Screening & Docking | Ginkgolic acid | mPGES-1, 5-LO | Identified ginkgolic acid as a virtual hit for mPGES-1 and suggested binding sites. | frontiersin.orgnih.gov |
| Molecular Dynamics (MD) Simulation | Ginkgolic acid | KPC-2 enzyme | Predicted competitive binding to the active pocket via specific amino acid residues. | nih.govresearchgate.net |
Chemical Synthesis, Derivatization, and Structure Activity Relationship Sar Studies of Ginkgolic Acid 17:2
Total Synthesis Strategies for Ginkgolic Acid 17:2 and its Bioactive Analogs
The complete chemical synthesis of ginkgolic acid (17:2) and its analogs is crucial for obtaining pure compounds for biological evaluation and for creating derivatives not found in nature. While specific total synthesis routes for the 17:2 variant are not extensively detailed in readily available literature, general strategies for synthesizing ginkgolic acids and related alkylphenols can be adapted. These methods often involve the construction of the salicylic (B10762653) acid moiety and the subsequent attachment of the lengthy alkyl or alkenyl side chain.
One plausible approach involves the use of a protected salicylic acid derivative, which can be coupled with a C17 diene fragment via a suitable cross-coupling reaction, such as a Suzuki or Negishi coupling. The C17 diene itself can be synthesized through various established methods in organic chemistry, potentially involving Wittig reactions or metathesis to install the double bonds at the desired positions. Subsequent deprotection of the salicylic acid would yield the final ginkgolic acid (17:2) product.
Ginkgolic acid (17:2) is a chiral molecule due to the stereochemistry of the double bonds in the C17:2 side chain. While the natural mixture may exist as a combination of isomers, the synthesis of enantiopure ginkgolic acid (17:2) is essential for detailed pharmacological studies to understand the specific interactions of each isomer with biological targets.
Asymmetric synthesis strategies could be employed to control the stereochemistry of the double bonds during the construction of the C17:2 side chain. This might involve the use of chiral catalysts or auxiliaries in reactions that form the carbon-carbon double bonds. For instance, asymmetric Horner-Wadsworth-Emmons reactions or enantioselective metathesis could be utilized to establish the desired E/Z geometry of the diene.
Another approach is the use of absolute asymmetric synthesis (AAS), which allows for the creation of enantiopure products from achiral starting materials without the need for chiral auxiliaries or catalysts. gu.se This has been demonstrated in the synthesis of other chiral molecules and could potentially be adapted for ginkgolic acid (17:2). gu.se
Chemo-enzymatic synthesis offers a powerful alternative to purely chemical methods, often providing high selectivity and milder reaction conditions. For ginkgolic acid (17:2), enzymes could be employed for key transformations. For instance, lipases could be used for the regioselective acylation or deacylation of intermediates, while oxidoreductases could be used to introduce or modify the double bonds in the side chain with high stereocontrol.
A published chemo-enzymatic route for ginkgolic acid (13:0) provides a template that could be adapted. acs.org This method could potentially be extended to synthesize other ginkgolic acids, including the 17:2 variant, by utilizing different starting materials for the alkyl side chain. acs.org
Asymmetric Synthesis Approaches to Enantiopure this compound
Semi-Synthetic Modifications of this compound for Research Exploration
Semi-synthesis, starting from naturally isolated ginkgolic acid (17:2), provides a more direct route to a wide array of derivatives for research. The carboxylic acid and phenolic hydroxyl groups of the salicylic acid core, as well as the double bonds in the alkyl chain, are prime targets for chemical modification.
The carboxylic acid group of ginkgolic acid (17:2) can be readily converted to esters and amides to modulate its physicochemical properties. Esterification with various alcohols can alter the lipophilicity of the molecule, which can influence its absorption, distribution, metabolism, and excretion (ADME) profile in research models. Similarly, amidation with a range of amines can introduce new functional groups and hydrogen bonding capabilities, potentially altering the molecule's interaction with biological targets. These modifications are standard practice in medicinal chemistry to improve the drug-like properties of a lead compound.
Table 1: Potential Ester and Amide Derivatives of this compound for Research
| Derivative Type | Modifying Reagent Example | Potential Change in Property |
| Methyl Ester | Methanol (B129727)/H+ | Increased lipophilicity |
| Ethyl Ester | Ethanol/H+ | Increased lipophilicity |
| Benzyl Ester | Benzyl alcohol/H+ | Increased lipophilicity, potential for pi-stacking interactions |
| N-propyl amide | Propylamine | Altered polarity, introduction of H-bond donor |
| N-phenyl amide | Aniline | Altered polarity, potential for pi-stacking interactions |
Bioisosteric replacement is a strategy used in drug design to replace a functional group with another that has similar physical or chemical properties, with the aim of improving potency, selectivity, or metabolic stability. cambridgemedchemconsulting.comuniroma1.itresearchgate.net For ginkgolic acid (17:2), bioisosteric replacements could be explored for both the carboxylic acid and the phenolic hydroxyl group.
For the carboxylic acid, common bioisosteres include tetrazoles, hydroxamic acids, and sulfonamides. cambridgemedchemconsulting.com These groups can mimic the acidic nature of the carboxylic acid while potentially offering different pharmacokinetic profiles. For the phenolic hydroxyl group, bioisosteric replacements could include other hydrogen bond donors or acceptors.
Modifications to the C17:2 alkyl chain could involve altering the number and position of the double bonds, or replacing parts of the chain with rings or heteroatoms. SAR studies on ginkgolic acid analogs have shown that the length and nature of this alkyl chain are crucial for biological activity. nih.govnih.gov For instance, replacing the benzylic CH2 group with an oxygen atom to create alkoxy surrogates has been explored to simplify synthesis and improve activity. nih.gov
Table 2: Examples of Bioisosteric Replacements in this compound
| Original Functional Group | Bioisosteric Replacement | Potential Advantage in Research |
| Carboxylic Acid | Tetrazole | Similar pKa, potentially improved metabolic stability. cambridgemedchemconsulting.com |
| Phenolic Hydroxyl | Amine or Thiol | Altered hydrogen bonding capacity and pKa. uniroma1.it |
| Alkyl Chain | Alkoxy Chain | Simplified synthesis, potentially improved activity. nih.gov |
Click chemistry, a set of powerful, reliable, and selective reactions, offers an efficient way to conjugate ginkgolic acid (17:2) to other molecules for research purposes. medchem101.comjk-sci.comnih.gov The most common click reaction is the copper-catalyzed azide-alkyne cycloaddition (CuAAC). medchem101.comthno.org
To utilize click chemistry, an azide (B81097) or alkyne handle would first need to be introduced into the ginkgolic acid (17:2) structure. This could be achieved by modifying the carboxylic acid or phenolic hydroxyl group. The resulting "clickable" ginkgolic acid derivative could then be conjugated to a variety of molecules, such as fluorescent dyes, biotin, or affinity tags. medchem101.comjk-sci.com These probes are invaluable tools for studying the cellular uptake, distribution, and target engagement of ginkgolic acid (17:2) in biological systems. medchem101.comthno.org For example, a fluorescently-labeled ginkgolic acid could be used to visualize its localization within cells using microscopy.
Introduction of Bioisosteric Replacements in the Alkyl Chain and Phenolic Moiety
Structure-Activity Relationship (SAR) Elucidation of this compound Analogs
The biological activity of ginkgolic acids, including the 17:2 variant, is intricately linked to their unique chemical structure, which consists of a salicylic acid head and a long hydrophobic tail. biosynth.commdpi.com SAR studies have been pivotal in dissecting how modifications to this structure influence its interaction with biological targets.
Identification of Key Pharmacophores for Specific Biological Activities
A pharmacophore represents the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. For ginkgolic acids, distinct pharmacophores have been identified for different enzymatic targets.
The key pharmacophoric features of ginkgolic acids are generally the phenolic hydroxyl group, the carboxylic acid group, and the long aliphatic side chain. nih.gov For instance, in the inhibition of enzymes involved in pro-inflammatory processes like microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1), the essential pharmacophores were identified through virtual screening. frontiersin.orgnih.gov These models highlighted the importance of the negatively ionizable carboxyl group and multiple hydrophobic features contributed by the aliphatic chain. frontiersin.orgnih.gov
In the context of anticancer activity, specifically the inhibition of the SUMO-activating enzyme E1 (SUMO E1), both the carboxylic acid and the aliphatic chain are considered crucial for binding and the subsequent inhibitory effect. nih.govsemanticscholar.org Molecular docking studies have shown that ginkgolic acids consistently bind to the adenylation domain of this enzyme. semanticscholar.org Similarly, when interacting with Heat Shock Protein 90 (Hsp90), another cancer-related target, the carboxyl and phenolic hydroxyl moieties are key, forming specific hydrogen bonds with the protein's amino acid residues. mdpi.com For antidiabetic effects via the inhibition of protein tyrosine phosphatase N9 (PTPN9), the 2-hydroxybenzoic acid portion of the molecule is the critical pharmacophore that interacts with the enzyme's catalytic residues. mdpi.com
Impact of Aliphatic Chain Length and Saturation on Activity Profiles
The n-alkyl or n-alkenyl side chain plays a significant role in modulating the biological potency and specificity of ginkgolic acids. Variations in the length of this chain and the number of double bonds (degree of unsaturation) directly influence their activity profiles.
A study investigating the inhibition of fatty acid synthase (FAS), an enzyme overexpressed in many cancer cells, found that this compound was a more potent inhibitor than its counterparts with fewer double bonds or shorter chains. tandfonline.com The half-maximal inhibitory concentrations (IC50) demonstrated a clear trend, with this compound (IC50 = 9.2 µM) being more effective than C17:1 (IC50 = 10.5 µM) and C15:1 (IC50 = 17.1 µM). tandfonline.com This suggests that the degree of unsaturation is directly proportional to its inhibitory and cytotoxic potency. tandfonline.com This correlation was further supported by the potent cytotoxic activity of this compound against HL-60 human leukemia cells, with an IC50 value of 4.0 µM. tandfonline.com
Furthermore, research on related ginkgol compounds (lacking the carboxyl group) showed that those with unsaturated side chains, including the C17:2 variant, had more potent anticancer effects against certain cell lines than their saturated counterparts. mdpi.com However, it is also inferred that a higher number of double bonds in the hydrocarbon chain might increase the risk of sensitization. nih.gov
| Compound | Target/Cell Line | Activity (IC50 in µM) | Reference |
|---|---|---|---|
| Ginkgolic Acid C17:2 | Fatty Acid Synthase (FAS) | 9.2 ± 1.0 | tandfonline.com |
| Ginkgolic Acid C17:1 | Fatty Acid Synthase (FAS) | 10.5 ± 1.3 | tandfonline.com |
| Ginkgolic Acid C15:1 | Fatty Acid Synthase (FAS) | 17.1 ± 1.5 | tandfonline.com |
| Ginkgolic Acid C17:2 | HL-60 (Human leukemia) | 4.0 | tandfonline.com |
Role of the Phenolic Carboxylic Acid Moiety in Ligand-Receptor Interactions
The salicylic acid head, comprising a phenolic hydroxyl group and a carboxylic acid group, is fundamental to the biological activity of ginkgolic acids through its direct involvement in ligand-receptor interactions. researchgate.net This moiety is essential for forming critical hydrogen bonds that anchor the molecule within the active site of target enzymes.
For example, in the inhibition of Hsp90, the carboxyl group forms a hydrogen bond with the amino acid residue Asn37, while the phenolic hydroxyl group bonds with Gly121 and Phe124. mdpi.com The necessity of the carboxyl group is starkly demonstrated in studies where its absence in related compounds, known as ginkgols, leads to a loss of cytotoxicity against SW480 cancer cells. mdpi.com Similarly, both the carboxylic acid and the aliphatic chain are indispensable for the inhibition of SUMO E1. nih.govsoton.ac.uk For PTPN9 inhibition, it is the 2-hydroxybenzoic acid moiety that interacts directly with the enzyme's catalytic cysteine residues. mdpi.com This consistent involvement across various targets underscores the critical role of the phenolic carboxylic acid moiety in the molecular mechanism of ginkgolic acids.
Computational SAR Modeling, Molecular Docking, and Virtual Screening
Computational methods are powerful tools for predicting and understanding the interactions between small molecules like this compound and their biological targets. Virtual screening, molecular docking, and SAR modeling have been extensively used to elucidate its mechanisms of action.
Pharmacophore-based virtual screening of a large database of natural products successfully identified ginkgolic acid as a potent inhibitor of mPGES-1, a key enzyme in inflammation. frontiersin.orgnih.gov Subsequent docking simulations provided models of the specific binding interactions. frontiersin.org Molecular docking studies have also been crucial in identifying dihydroorotate (B8406146) dehydrogenase (DHODH) as a target for ginkgolic acid. medchemexpress.comacs.org
In the realm of anticancer research, molecular docking of various ginkgolic acids into the SUMO E1 enzyme revealed high binding affinities, with calculated binding energies ranging from -10.28 to -12.27 kcal/mol. nih.gov These computational results indicated that the compounds bind tightly within the enzyme's active adenylation site. nih.govsemanticscholar.org A similar docking study of ginkgolic acid (15:1) with Hsp90 showed a strong binding affinity (-9.8 kcal/mol), supporting its role as an Hsp90 inhibitor. mdpi.com These computational approaches not only help identify new biological targets but also provide a rational basis for the design of novel, more potent analogs.
| Ginkgolic Acid Analog | Target Enzyme | Lowest Binding Energy (kcal/mol) | Reference |
|---|---|---|---|
| C17:1 Δ10 | SUMO E1 | -12.27 ± 0.19 | nih.gov |
| C17:1Δ8 | SUMO E1 | -11.46 ± 0.34 | nih.gov |
| C15:1 Δ10 | SUMO E1 | -11.44 ± 0.43 | nih.gov |
| C15:0 | SUMO E1 | -11.12 ± 0.37 | nih.gov |
| C15:1Δ8 | SUMO E1 | -11.04 ± 0.54 | nih.gov |
| C13:0 | SUMO E1 | -10.28 ± 0.24 | nih.gov |
| C15:1 | Hsp90 | -9.8 | mdpi.com |
Molecular and Cellular Mechanisms of Action of Ginkgolic Acid 17:2
Investigation of Receptor Binding and Activation Pathways
The interaction of Ginkgolic Acid 17:2 with cellular receptors is a developing area of research. Studies on related ginkgolic acid compounds provide a foundational understanding of potential binding and modulation mechanisms.
Nuclear Receptor Modulation Research
Currently, there is a lack of specific research detailing the direct modulation of nuclear receptors by this compound. While ginkgolic acids are known to influence pathways that can involve nuclear factors, such as the NF-κB signaling pathway, direct binding and modulation studies on nuclear receptors for the 17:2 variant have not been reported. nih.gov
Membrane Receptor Interaction Studies
Research into the interaction of ginkgolic acids with membrane receptors has identified several targets. For instance, Ginkgolic Acid C17:1 has been shown to block the interaction between the SARS-CoV-2 spike protein receptor-binding domain (S-RBD) and the membrane-bound angiotensin-converting enzyme 2 (ACE2). medchemexpress.comnih.gov This suggests a potential for this class of compounds to interfere with protein-protein interactions at the cell surface. nih.gov Furthermore, studies on general ginkgolic acid have demonstrated a downregulation of the C-X-C chemokine receptor type 4 (CXCR4), a G-protein coupled receptor involved in tumor metastasis. spandidos-publications.comsemanticscholar.org However, specific binding studies and affinity values for this compound with these or other membrane receptors are not yet available.
Enzymatic Target Inhibition and Modulation by this compound
This compound and its analogs are recognized as multi-target inhibitors of several key enzymes involved in critical cellular processes. nih.gov
Specific Enzyme Inhibition Kinetics Research
Ginkgolic acids have been shown to inhibit a range of enzymes, with some data pointing to specific actions of the 17:2 variant.
Dihydroorotate (B8406146) Dehydrogenase (DHODH): Molecular docking and dynamics studies have identified that (E/Z)-Ginkgolic acid C17:2 can bind tightly to human dihydroorotate dehydrogenase, an enzyme crucial for pyrimidine (B1678525) biosynthesis. medchemexpress.com
SUMOylation Enzymes: Ginkgolic acids are well-characterized inhibitors of the Small Ubiquitin-like Modifier (SUMO) conjugation pathway. mdpi.com They function by directly binding to the SUMO-activating enzyme E1 and blocking the formation of the E1-SUMO intermediate thioester complex. nii.ac.jpnih.gov This inhibition is a shared characteristic of ginkgolic acids and their analogs, such as anacardic acid. nii.ac.jpnih.gov
Protein Tyrosine Phosphatases (PTPs): Various ginkgolic acid analogs have demonstrated potent inhibitory activity against PTPs involved in insulin (B600854) resistance. mdpi.com For example, ginkgolic acid (C13:0) was identified as a dual-targeting inhibitor of PTPN9 and DUSP9. nih.gov Another analog, Ginkgolic Acid C17:1, was found to suppress STAT3 activation by inducing the expression of the PTPs PTEN and SHP-1. nih.gov
Cyclooxygenases (COX) and Lipoxygenases (LO): Research has identified ginkgolic acids as direct inhibitors of enzymes in the eicosanoid biosynthesis pathway. They potently inhibit 5-lipoxygenase (5-LO), the key enzyme in leukotriene synthesis, and also show inhibitory activity against COX-1 and COX-2, which are central to prostaglandin (B15479496) production. nih.govsemanticscholar.orgnih.gov
The following table summarizes the inhibitory concentrations of various ginkgolic acids on different enzymatic targets based on available research.
| Compound/Analog | Target Enzyme | IC50 Value | Reference |
| Ginkgolic Acid (General) | 5-Lipoxygenase (5-LO) | 0.2 µM | nih.gov |
| Ginkgolic Acid (General) | mPGES-1 | 0.7 µM | nih.gov |
| Ginkgolic Acid (General) | Thromboxane A2 synthase (TXAS) | 5.2 µM | nih.gov |
| Ginkgolic Acid (General) | Cyclooxygenase-1 (COX-1) | 8.1 µM | nih.gov |
| Ginkgolic Acid C15:1 | Fatty Acid Synthase (FAS) | 10.5 µM | medchemexpress.com |
| Ginkgolic Acid C17:1 | S-RBD/ACE2 Interaction | 28.17 µM | nih.gov |
| Ginkgolic Acid (C13:0) | DUSP9 | Ki = 2.5 µM | nih.gov |
| Ginkgolic Acid (C13:0) | PTPN9 | Ki = 53 µM | nih.gov |
Allosteric Modulation Studies of Enzyme Activity
Current evidence suggests that ginkgolic acids, including the 17:2 variant, primarily act as direct or competitive inhibitors rather than allosteric modulators. For instance, studies on SUMO E1 inhibition contrast the mechanism of ginkgolic acid with covalent allosteric inhibitors, indicating ginkgolic acid acts as a chemical inhibitor that blocks complex formation rather than modulating activity at a secondary site. biorxiv.org Similarly, its inhibition of 5-LO and mPGES-1 appears to be independent of substrate concentration, which is characteristic of non-competitive or irreversible binding at the active site rather than allosteric modulation. nih.gov
Gene Expression and Protein Regulation by this compound
While specific data on this compound is limited, studies on other ginkgolic acid analogs provide significant insight into their capacity to regulate gene and protein expression, often as a downstream consequence of enzyme inhibition or pathway modulation.
Research indicates that ginkgolic acids can significantly alter cellular protein landscapes:
Regulation of Signaling Proteins: Ginkgolic Acid C17:1 has been found to induce both the protein and mRNA expression of the protein tyrosine phosphatases PTEN and SHP-1. nih.gov This induction leads to the subsequent abrogation of STAT3 phosphorylation and the downregulation of gene products regulated by STAT3. nih.gov
AMPK Activation: Ginkgolic acid treatment can activate AMP-activated protein kinase (AMPK) by increasing its phosphorylation, without affecting the total expression of the AMPK protein. spandidos-publications.com Activated AMPK then regulates downstream targets, including those involved in lipid synthesis. spandidos-publications.com
Modulation of Invasion and Metastasis-Related Proteins: Treatment with ginkgolic acid has been shown to decrease the mRNA and protein expression of genes associated with cancer cell invasion, including matrix metalloproteinase (MMP)-2, MMP-9, urinary-type plasminogen activator (uPA), and CXCR4. spandidos-publications.comsemanticscholar.org
Induction of Stress and Autophagy Proteins: Ginkgolic acids (C15 and C17) can induce endoplasmic reticulum (ER) stress, leading to an increase in related proteins. e-century.us This is linked to the induction of autophagy, evidenced by the increased conversion of LC3-I to LC3-II and elevated expression of Beclin-1. e-century.usspandidos-publications.com
Mitochondrial Regulation: Ginkgolic acids have been shown to regulate genes related to mitochondrial function, leading to reduced mitochondrial biogenesis and the promotion of mitophagy. nih.gov
The table below details some of the known regulatory effects of ginkgolic acids on specific genes and proteins.
| Ginkgolic Acid Analog | Cellular Context | Regulatory Effect | Target Gene/Protein | Reference |
| Ginkgolic Acid C17:1 | Multiple Myeloma Cells | Upregulation | PTEN, SHP-1 | nih.gov |
| Ginkgolic Acid C17:1 | Multiple Myeloma Cells | Downregulation (Inhibition of phosphorylation) | STAT3 | nih.gov |
| Ginkgolic Acid (General) | Colon Cancer Cells | Upregulation (Activation via phosphorylation) | AMPK | spandidos-publications.com |
| Ginkgolic Acid (General) | Colon Cancer Cells | Downregulation | MMP-2, MMP-9, uPA, CXCR4 | spandidos-publications.com |
| Ginkgolic Acids (C15 & C17) | Gastric Carcinoma Cells | Upregulation | ER Stress Proteins, LC3-II, Beclin-1 | e-century.us |
| Ginkgolic Acids (General) | Breast Cancer Cells | Downregulation | uPA, PAI-1, CXCR4, MMP-9 | semanticscholar.org |
Transcriptomic Analysis (RNA-Seq) in Cellular Research Models
Transcriptomic analysis, particularly through RNA sequencing (RNA-Seq), offers a comprehensive view of the changes in gene expression within a cell or tissue in response to a specific compound. azenta.com This powerful technique allows researchers to identify which genes are turned on or off, providing clues about the cellular pathways being affected. azenta.comrna-seqblog.com
Table 1: Potential Gene Targets for Transcriptomic Analysis of this compound
| Gene Target | Associated Pathway/Function | Potential Effect of this compound |
| STAT3-regulated genes | Cell proliferation, inflammation, apoptosis | Downregulation |
| Metastasis-related genes (uPA, PAI-1, CXCR4, MMP-9) | Cancer cell migration and invasion | Downregulation |
| Curli genes, prophage genes | Bacterial biofilm formation | Repression |
Proteomic Profiling in Cellular Systems and Organoids
Proteomic profiling complements transcriptomic data by analyzing the protein landscape of cells, offering a direct look at the functional molecules at play. usherbrooke.cauu.nl This is particularly relevant for understanding the effects of a compound, as proteins are the primary executors of cellular functions. The use of advanced models like organoids, which are 3D cell cultures that mimic organ structures, provides a more physiologically relevant context for these studies. usherbrooke.cabiorxiv.org
Proteomic studies have begun to unravel the impact of ginkgolic acids on the cellular proteome. For example, research on colorectal cancer organoids has shown that proteomic analysis can identify patient-specific protein signatures. uu.nl In the context of neurodevelopment, proteomic analysis of cerebral organoids has identified a wide array of proteins involved in processes like neuritogenesis, synapse formation, and gliogenesis. frontiersin.org A study on Ginkgolic acid C17:1 revealed that it induces the expression of PTEN and SHP-1 at the protein level. mdpi.comchemfaces.com This indicates that this compound likely alters the abundance of specific proteins involved in key signaling pathways.
Table 2: Key Proteins Modulated by Ginkgolic Acids in Cellular Models
| Protein | Cellular Function | Observed Effect |
| PTEN | Tumor suppressor, phosphatase | Upregulation |
| SHP-1 | Tyrosine phosphatase, signal regulation | Upregulation |
| Glial Fibrillary Acidic Protein (GFAP) | Astrocyte marker | Identified in cerebral organoids |
| Nestin (NES) | Cytoskeleton protein in neural stem cells | Identified in cerebral organoids |
| Tubulin β3 (TUBB3) | Cytoskeleton protein in neurons | Identified in cerebral organoids |
Epigenetic Modification Studies (e.g., DNA Methylation, Histone Acetylation)
Epigenetic modifications are chemical changes to DNA and its associated proteins that can alter gene expression without changing the DNA sequence itself. nih.govresearchgate.net These modifications, including DNA methylation and histone acetylation, play a crucial role in normal development and disease. nih.govdovepress.com
Studies have shown that compounds within Ginkgo biloba extracts can influence epigenetic mechanisms. For instance, chronic exposure to a Ginkgo biloba extract containing ginkgolic acids led to altered DNA methylation profiles in mouse liver tumors. nih.gov Epigenetic modifications are known to be involved in a wide range of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. researchgate.net Histone modifications, such as acetylation, methylation, and phosphorylation, can change chromatin structure, making genes more or less accessible for transcription. dovepress.commdpi.com While direct studies on the epigenetic effects of this compound are limited, the existing evidence with related compounds suggests this is a promising area for future investigation to understand its long-term effects on cellular function.
Intracellular Signaling Cascade Perturbations by this compound
This compound exerts its cellular effects by interfering with specific intracellular signaling cascades, which are complex networks that transmit signals from the cell surface to the nucleus, dictating cellular responses.
MAPK Pathway Modulation Research
The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade involved in cell proliferation, differentiation, and survival. mdpi.com Research has indicated that ginkgo-derived compounds can modulate this pathway. For example, Ginkgolide B has been shown to inhibit components of the MAPK/AP-1 pathway. researchgate.net Furthermore, extracts from Ginkgo biloba have been found to inhibit the p38 MAPK pathway, which is involved in cellular responses to stress and inflammation. karger.com Isovitexin, a flavonoid, has been shown to inhibit the MAPK signaling pathway in T cells. frontiersin.org Although direct evidence for this compound is still emerging, the modulation of the MAPK pathway by other ginkgo constituents suggests it as a likely target. mdpi.com
NF-κB Signaling Pathway Inhibition Studies
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a key regulator of inflammation, immune responses, and cell survival. nih.gov Several studies have demonstrated that ginkgolic acids can inhibit this pathway. nih.govresearchgate.net This inhibition can occur through mechanisms such as preventing the degradation of IκBα, a protein that keeps NF-κB inactive. researchgate.net By suppressing NF-κB activity, ginkgolic acids can downregulate the expression of downstream target genes involved in inflammation and metastasis. nih.govmdpi.com Research has shown that ginkgolic acid can promote the phosphorylation and nuclear translocation of NF-κB p65 in certain contexts, suggesting a complex regulatory role. researchgate.netfrontiersin.org
STAT3 Activation Suppression Through Tyrosine Phosphatases
The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a critical role in cell growth, survival, and differentiation. mdpi.comnih.gov Its constitutive activation is a hallmark of many cancers. Research has shown that Ginkgolic acid C17:1 can suppress both constitutive and inducible STAT3 activation. mdpi.comchemfaces.comnih.gov This suppression is achieved, at least in part, by abrogating the activity of upstream kinases like JAK2 and Src. chemfaces.comnih.gov
A key mechanism for this inhibition involves the induction of protein tyrosine phosphatases (PTPs), specifically PTEN and SHP-1. mdpi.comchemfaces.comnih.gov These phosphatases can dephosphorylate and inactivate STAT3. Studies have shown that Ginkgolic acid C17:1 increases the expression of both PTEN and SHP-1 at both the mRNA and protein levels. mdpi.comchemfaces.com The critical role of these phosphatases was confirmed by experiments where blocking their activity prevented the ginkgolic acid-induced suppression of STAT3 phosphorylation. chemfaces.comnih.gov
Table 3: Summary of Intracellular Signaling Pathways Modulated by Ginkgolic Acids
| Signaling Pathway | Key Proteins Involved | Effect of Ginkgolic Acids |
| MAPK Pathway | p38, AP-1 | Inhibition mdpi.comresearchgate.netkarger.com |
| NF-κB Pathway | NF-κB, IκBα, p65 | Inhibition nih.govresearchgate.netmdpi.com |
| STAT3 Pathway | STAT3, JAK2, Src, PTEN, SHP-1 | Suppression of activation mdpi.comchemfaces.comnih.gov |
AMPK Activation and Glucose Uptake Enhancement
AMP-activated protein kinase (AMPK) is a crucial enzyme that acts as a cellular energy sensor, playing a significant role in regulating glucose metabolism. e-dmj.orgdovepress.com Activation of AMPK can enhance glucose uptake in cells, a process of interest in the context of metabolic diseases. e-dmj.orgdovepress.com
Research has shown that ginkgolic acids, as a group, can influence the AMPK signaling pathway. While much of the specific research has focused on other ginkgolic acid variants like C13:0 and C15:1, the general mechanisms provide insight into the potential actions of this compound. For instance, ginkgolic acid (C13:0) has been demonstrated to increase the phosphorylation of AMPK in 3T3-L1 adipocytes and C2C12 muscle cells. nih.gov This activation is linked to the inhibition of protein tyrosine phosphatases (PTPs) such as PTPN9 and DUSP9, which normally negatively regulate AMPK. nih.govmdpi.com By inhibiting these phosphatases, ginkgolic acids lead to increased AMPK activity and a subsequent significant increase in glucose uptake. nih.govmdpi.com
This mechanism suggests that ginkgolic acids hold potential as therapeutic candidates for type 2 diabetes by modulating the AMPK signaling pathway to enhance glucose uptake. mdpi.com While direct studies on this compound are less common, the collective findings on ginkgolic acids suggest a shared mechanism of action.
Table 1: Research Findings on Ginkgolic Acid and AMPK Activation
| Ginkgolic Acid Variant | Cell Line | Key Findings | Reference |
|---|---|---|---|
| C13:0 | 3T3-L1 adipocytes, C2C12 muscle cells | Increased AMPK phosphorylation, inhibited PTPN9 and DUSP9 activity, leading to enhanced glucose uptake. | nih.gov |
Apoptosis and Autophagy Pathway Induction and Regulation
Ginkgolic acids have been shown to induce both apoptosis (programmed cell death) and autophagy (a cellular recycling process) in various cancer cell lines. nih.govspandidos-publications.com The interplay between these two pathways is complex and can be either cooperative or antagonistic depending on the cellular context. spandidos-publications.com
In human colon cancer cells, ginkgolic acids have been found to suppress cell proliferation by inducing cell cycle arrest and apoptosis. nih.gov The intrinsic apoptosis pathway is activated, as evidenced by the release of cytochrome c from the mitochondria. nih.gov Simultaneously, ginkgolic acids induce autophagy, indicated by an increase in the levels of autophagy-related proteins like LC3BII, ATG-5, and Beclin-1. nih.gov Interestingly, in this context, the induced autophagy appears to be a pro-survival mechanism, as inhibiting it leads to enhanced apoptosis and reduced cell viability. nih.gov This suggests that apoptosis is the primary mechanism of cell death induced by ginkgolic acids in these cancer cells. nih.gov
Furthermore, ginkgolic acids have been observed to dose-dependently reduce the activity of the mTORC1 signaling pathway, a key regulator of cell growth and autophagy. nih.gov The induction of both apoptosis and autophagy by ginkgolic acids has also been linked to the generation of reactive oxygen species (ROS). nih.gov
In gastric carcinoma cells, ginkgolic acids (specifically C15 and C17 variants) trigger endoplasmic reticulum (ER) stress, which in turn initiates both autophagy and apoptosis. e-century.us This indicates a complex regulatory network where multiple stress-response pathways are activated by ginkgolic acids.
Table 2: Effects of Ginkgolic Acids on Apoptosis and Autophagy
| Cell Type | Effect | Key Molecular Changes | Reference |
|---|---|---|---|
| Colon cancer cells | Induction of apoptosis and autophagy | Release of cytochrome c, increased LC3BII, ATG-5, Beclin-1, reduced p-mTOR | nih.gov |
| Human hepatoblastoma HepG2 cells | Induction of apoptosis and autophagy | Involvement of the mitochondrial pathway | spandidos-publications.com |
Bio-membrane Interactions and Cellular Permeability Research
Research indicates that ginkgolic acids can interact with and disrupt cellular membranes. This activity has been particularly noted in the context of their synergistic effects with antibiotics against bacteria. For instance, ginkgolic acid has been shown to work with carbapenems to disrupt the bacterial membrane of Klebsiella pneumoniae, leading to increased membrane permeability and leakage of cellular contents like nucleic acids and proteins. nih.govresearchgate.net This disruption of membrane integrity is a key mechanism that enhances the efficacy of the antibiotic. nih.gov
While this research is in the context of bacteria, it highlights the potential of ginkgolic acids to interact with and alter the permeability of biological membranes. This property could also influence their uptake into mammalian cells and their ability to reach intracellular targets. The hydrophobic side chain of ginkgolic acids likely facilitates their insertion into the lipid bilayer of cell membranes, potentially altering membrane fluidity and function. rsc.org The loss of selective permeability in cell membranes has been noted as a consequence of the action of ginkgolic acids. mdpi.com
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Ginkgolic acid C13:0 |
| Ginkgolic acid C15:1 |
| Ginkgolic acid C17:1 |
| Cytochrome c |
| LC3BII |
| ATG-5 |
| Beclin-1 |
| p-mTOR |
Investigative Biological Activities of Ginkgolic Acid 17:2 in in Vitro and Pre Clinical Research Models
Anti-inflammatory Research in Cell Lines and Organotypic Cultures
Ginkgolic acid 17:2 has been identified as possessing anti-inflammatory properties in scientific reviews. nih.govmdpi.com While the broader class of ginkgolic acids has been investigated for effects on inflammatory pathways, detailed research focusing specifically on the 17:2 variant is limited in the available literature. researchgate.net
While general anti-inflammatory activity is attributed to this compound, specific studies detailing its direct modulatory effects on the production of pro-inflammatory or anti-inflammatory cytokines in cell lines or organotypic cultures are not extensively documented in publicly accessible research. nih.gov Broader research on other natural compounds demonstrates the importance of cytokine modulation, such as the inhibition of TNF-α and IL-6, as a key mechanism for anti-inflammatory effects. nih.gov
The enzymes cyclooxygenase (COX) and lipoxygenase (LOX) are crucial mediators of inflammation through their role in the biosynthesis of prostaglandins (B1171923) and leukotrienes. researchgate.net Inhibition of these enzymes is a key strategy for anti-inflammatory drugs. phytopurify.com While the general class of ginkgolic acids is known to interact with these pro-inflammatory lipid mediator pathways, specific data on the inhibitory activity of this compound against COX-1, COX-2, or various LOX enzymes is not detailed in the reviewed scientific literature. researchgate.netchemicalbook.com
Cytokine Production Modulation Studies
Anticancer Research in Established Cancer Cell Lines and Xenograft Models (Excluding Human Clinical Data)
This compound has demonstrated notable anti-cancer activity in various preclinical research models. nih.govmdpi.com Investigations have primarily focused on its cytotoxic effects against different cancer cell lines.
Cell Proliferation and Viability
This compound has been shown to inhibit the proliferation and reduce the viability of several human cancer cell lines. One study identified it as the most potent inhibitor of fatty acid synthase (FAS) among the tested ginkgolic acids, with an IC50 value of 9.2 µM. tandfonline.comtandfonline.com The same study reported its cytotoxic activity against various cancer cell lines. tandfonline.comtandfonline.com It showed the strongest cytotoxicity on the human leukaemia cell line HL-60, with an IC50 of 4.0 µM. tandfonline.comtandfonline.com Its activity was also observed against human lung adenocarcinoma (A549) and human breast adenocarcinoma (MCF-7) cells. tandfonline.com
Another study evaluated the cytotoxic effects of this compound on human hepatocellular carcinoma (HepG2) and human gastric carcinoma (HGC) cells. mdpi.com The findings indicated that the number and position of double bonds in the side chain of C17 ginkgols did not lead to significant differences in anticancer activity. mdpi.com
Table 1: Cytotoxic Activity of this compound against Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Source(s) |
|---|---|---|---|
| HL-60 | Human Leukaemia | 4.0 | tandfonline.comtandfonline.com |
| A549 | Human Lung Adenocarcinoma | 56.4 | tandfonline.com |
| MCF-7 | Human Breast Adenocarcinoma | 108.2 | tandfonline.com |
| HepG2 | Human Hepatocellular Carcinoma | ~60.82 | mdpi.com |
| HGC | Human Gastric Carcinoma | ~33.81 | mdpi.com |
Cell Migration
While the broader class of ginkgolic acids has been shown to reduce the migration and invasion of cancer cells, including gastric and breast cancer, specific research detailing the anti-migratory effects of the this compound variant is limited. researchgate.netoncotarget.com For instance, ginkgolic acid C17:1 has been shown to inhibit migration in human hepatocellular cancer cells. nih.gov
The induction of cell cycle arrest is a common mechanism for anticancer agents. researchgate.net Studies on other ginkgolic acid variants, such as C17:1, have shown they can exhibit antitumor effects through mechanisms that include cell cycle arrest. nih.gov However, specific experimental data demonstrating the ability of this compound to induce cell cycle arrest in cancer cell lines is not available in the reviewed literature. A study did note that ginkgolic acids, in general, can cause liver injury in mice through mechanisms including cell cycle arrest under certain conditions. researchgate.net
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. While other compounds from Ginkgo biloba, such as ginkgetin, have been investigated for their ability to suppress VEGF-induced angiogenesis, there is currently a lack of specific research on the anti-angiogenic properties of this compound in either in vitro or in vivo models. chemicalbook.com
Induction of Apoptosis and Autophagy in Cancer Cells
This compound has demonstrated cytotoxic effects against several human cancer cell lines. dntb.gov.ua Studies on the broader class of ginkgolic acids (GAs), which includes the C17:2 variant, have revealed that these compounds can trigger two primary forms of programmed cell death: apoptosis and autophagy. jci.orgnih.govresearchgate.net
Research indicates that the cytotoxic potential of ginkgolic acids is linked to the structure of their alkyl side chain, with unsaturated variants like C17:2 showing potent inhibitory effects against cancer cells. frontiersin.org The induction of apoptosis by GAs often involves the intrinsic mitochondrial pathway, characterized by the release of cytochrome c, an altered Bax/Bcl-2 ratio favoring pro-apoptotic proteins, and the subsequent activation of executioner caspases like caspase-3. nih.govfrontiersin.orgnih.gov
Concurrently, GAs have been shown to induce autophagy, a cellular process of self-digestion. This is evidenced by the increased formation of autophagosomes and the upregulation of key autophagy-related proteins such as LC3-II and Beclin-1. nih.govresearchgate.net The interplay between GA-induced apoptosis and autophagy is complex; in some contexts, autophagy acts as a cell survival mechanism, and its inhibition can lead to enhanced apoptotic cell death. jci.orgresearchgate.net The activation of these cell death pathways is often mediated by the inhibition of major cell survival signaling cascades, including the PI3K/Akt/mTOR pathway, and the generation of reactive oxygen species (ROS). nih.govresearchgate.net
| Compound | Cancer Cell Line | Observed Effects | Key Findings/Pathways | Source |
|---|---|---|---|---|
| This compound | HL-60 (Human Leukemia) | Cytotoxicity (IC50: 4.0 µM) | Inhibition of Fatty Acid Synthase (FAS). | oriprobe.com |
| This compound | A549 (Human Lung Adenocarcinoma) | Cytotoxicity (IC50: 56.4 µM) | Inhibition of Fatty Acid Synthase (FAS). | oriprobe.com |
| This compound | MCF-7 (Human Breast Adenocarcinoma) | Cytotoxicity (IC50: 108.2 µM) | Inhibition of Fatty Acid Synthase (FAS). | oriprobe.com |
| Ginkgolic Acids (General) | Endometrial Carcinoma Cells (Ishikawa, HEC-1-B) | Induction of apoptosis and autophagy. | Inhibition of PI3K/Akt/mTOR pathway. | nih.gov |
| Ginkgolic Acids (General) | Colon Cancer Cells | Induction of apoptosis and autophagy. | Mediated by ROS generation; G0/G1 phase arrest. | researchgate.net |
| Ginkgolic Acids (Mixture) | Nasopharyngeal Carcinoma (CNE-2Z) | Induction of apoptosis; suppression of migration. | Inhibition of Hsp90; downregulation of Bcl-2. | nih.gov |
Immunomodulatory Research in Isolated Immune Cells
Lymphocyte Activation and Proliferation Studies
Recent preclinical research indicates that ginkgolic acid possesses immunosuppressive properties by directly affecting T lymphocytes. An upcoming study scheduled for publication in February 2025 has demonstrated that ginkgolic acid inhibits the activation of CD8+ T cells. researchgate.net The mechanism involves the inhibition of lactate (B86563) dehydrogenase A (LDHA), a key enzyme in pyruvate (B1213749) metabolism, which is crucial for T cell activation. researchgate.net This metabolic disruption not only curtails T cell activation but also induces ferroptosis, a form of iron-dependent cell death. researchgate.net These findings were confirmed in both in vitro and in vivo transplant models, where ginkgolic acid treatment was associated with reduced T-cell-mediated rejection. researchgate.net
Other research points to a role for ginkgolic acids in T-cell-mediated inflammation, such as in contact dermatitis, suggesting a complex immunomodulatory profile that may vary depending on the specific context and immune cell type. vdoc.pubfrontiersin.org
Macrophage Polarization Research
The direct effect of this compound on macrophage polarization into pro-inflammatory (M1) or anti-inflammatory (M2) phenotypes is not well-documented. However, research into related compounds and pathways provides some insight. In one study, Ginkgolic Acid C17:1 was used as a tool to inhibit the enzyme PTEN in macrophages. researchgate.netnih.gov PTEN is a known negative regulator of the PI3K/Akt signaling pathway, which plays a role in macrophage function and polarization. nih.gov
Furthermore, studies on anacardic acid, an alkylphenolic acid structurally similar to ginkgolic acid, have shown it can influence macrophage activity. nih.govresearchgate.net For instance, inhibiting histone acetyltransferases (HATs) with anacardic acid was found to induce phagocytosis, migration, and the secretion of pro-inflammatory mediators like nitric oxide, IL-6, and TNF-α in macrophages, which are characteristic of an M1-like response. ijpsjournal.com These findings suggest that alkylphenolic acids as a class may have the potential to modulate macrophage functions, although specific research on this compound is needed to confirm its direct effects on M1/M2 polarization.
Neurobiological Research in Neuronal Cell Cultures and Ex Vivo Brain Slices
Neuroprotection Against Excitotoxicity and Oxidative Stress
While specific studies on this compound are limited, research on standardized Ginkgo biloba extracts (GBE), of which ginkgolic acids are a component, has identified significant neuroprotective activities. researchgate.netmdpi.comdovepress.comnih.gov In vitro studies using neuronal cell cultures have shown that GBE can protect neurons from cell death induced by glutamate (B1630785), an excitotoxic neurotransmitter. oriprobe.commedcraveonline.com The mechanism for this protection appears related to the extract's ability to reduce the excessive release of glutamate during ischemic conditions. scispace.comsmolecule.com
Synaptic Plasticity Modulation Research
Electrophysiological studies using ex vivo brain slices from the hippocampus have demonstrated that ginkgolic acid (GA) can directly modulate synaptic plasticity, a fundamental process for learning and memory. nih.govdovepress.com Specifically, in recordings from CA1 pyramidal neurons, GA was shown to enhance long-term potentiation (LTP), a key cellular correlate of memory formation. nih.govdovepress.com This effect was dose-dependent, with concentrations of 3 µM and higher significantly increasing the magnitude of LTP compared to controls. nih.gov
Crucially, ginkgolic acid also showed a capacity to reverse synaptic deficits relevant to neurodegenerative conditions. In hippocampal slices treated with amyloid-beta (Aβ) oligomers, which are known to impair synaptic function, GA application rescued LTP from Aβ-induced blockade. nih.govdovepress.com This neuroprotective action extends to presynaptic mechanisms, as GA was also found to normalize alterations in paired-pulse facilitation (PPF) and reverse the suppression of excitatory neurotransmission caused by Aβ. dovepress.com
| Compound | Research Model | Key Findings | Source |
|---|---|---|---|
| Ginkgolic Acid (General) | Ex vivo hippocampal slices (CA1 neurons) | Dose-dependently enhanced the magnitude of Long-Term Potentiation (LTP). | nih.govdovepress.com |
| Ginkgolic Acid (General) | Ex vivo hippocampal slices with Aβ | Reversed the Aβ-induced blockade of LTP. | nih.gov |
| Ginkgolic Acid (General) | Ex vivo hippocampal slices with Aβ | Normalized Aβ-mediated alterations in paired-pulse ratio (PPR). | dovepress.com |
| Ginkgolic Acid (General) | Ex vivo hippocampal slices with Aβ | Rescued Aβ-induced suppression of excitatory synaptic transmission. | dovepress.com |
Antimicrobial and Antiviral Research in Pathogen Cultures and Infection Models
Ginkgolic acid (GA) 17:2, a natural phenolic acid found in Ginkgo biloba, has been a subject of investigation for its potential bioactive properties, including its effects against various pathogens. Research in this area has explored its ability to inhibit the growth and virulence of microorganisms, particularly in the context of minimum inhibitory concentrations and biofilm formation.
The minimum inhibitory concentration (MIC) is a fundamental measure of an antimicrobial agent's effectiveness, representing the lowest concentration that prevents visible growth of a microorganism. While studies have examined the antimicrobial properties of the ginkgolic acid family, specific MIC data for the purified this compound isomer is limited. nih.gov However, research on mixtures of ginkgolic acids, which include the C17:2 variant, provides insight into its potential activity. chemfaces.com
One study analyzing a purified extract from ginkgo seeds, containing a mixture of Ginkgolic acid C13:0, C15:1, C17:1, C15:0, and C17:2, determined the MIC against several bacterial and fungal strains. chemfaces.com The findings from this mixed-compound analysis are presented below.
Table 1: Minimum Inhibitory Concentration (MIC) of a Ginkgolic Acid Mixture Containing GA 17:2
| Target Microorganism | Type | Determined MIC (mg/mL) |
|---|---|---|
| Escherichia coli | Bacterium | 7.5 |
| Bacillus subtilis | Bacterium | 15 |
| Penicillium | Fungus | 25 |
Data sourced from a study on a ginkgolic acid mixture containing C13:0, C15:1, C17:1, C15:0, and C17:2. chemfaces.com
These results indicate that ginkgolic acids possess a broad spectrum of antimicrobial activity. chemfaces.com Other research focusing on different isomers, such as GA 15:1, has shown potent activity against Gram-positive bacteria, including clinical isolates of Enterococcus faecalis and Staphylococcus aureus, with MIC values ranging from 2 to 8 μg/mL. nih.gov The structural differences between ginkgolic acid isomers, such as the length and saturation of the alkyl chain, may influence their antimicrobial potency and spectrum. nih.gov
Biofilm formation is a critical virulence factor for many pathogenic bacteria, contributing to persistent infections and increased resistance to antimicrobial agents. nih.govnih.gov Ginkgolic acid 17:1, an isomer closely related to 17:2, has demonstrated significant inhibitory effects on biofilm formation by key human pathogens.
In studies screening various phytochemicals, Ginkgolic acid C17:1 was identified as a potent inhibitor of biofilm formation by enterohemorrhagic Escherichia coli (EHEC) O157:H7 and the Gram-positive bacterium Staphylococcus aureus. nih.govchemfaces.commedchemexpress.com A key finding was that GA C17:1, at a concentration of 5 µg/mL, significantly inhibited the formation of biofilms on various surfaces, including polystyrene and glass, without affecting the planktonic (free-floating) growth of the bacteria. nih.govchemfaces.com This suggests that the compound specifically targets mechanisms involved in biofilm development rather than exerting a general bactericidal effect at this concentration. nih.gov The anti-biofilm activity of GA 17:1 against these pathogens is summarized in the table below.
Table 2: Biofilm Inhibition by Ginkgolic Acid 17:1
| Target Pathogen | Effective Concentration | Key Findings |
|---|---|---|
| Escherichia coli O157:H7 | 5 µg/mL | Significant inhibition of biofilm formation on polystyrene, glass, and nylon surfaces. nih.govchemfaces.combibad.gen.tr |
Research on the related isomer, GA 15:1, further supports the anti-biofilm potential of this compound class, showing concentration-dependent inhibition against E. faecalis and S. aureus at sub-MIC levels. nih.gov The mechanism for related ginkgolic acids involves the repression of genes responsible for producing adhesive structures like fimbriae. nih.gov These findings highlight the potential of this compound and its analogs as inhibitors of bacterial virulence by targeting biofilm formation. nih.govchemfaces.com
Minimum Inhibitory Concentration (MIC) Determinations
Metabolic Regulation Research in Adipocyte and Hepatocyte Models
Beyond its antimicrobial properties, this compound and its related compounds have been investigated for their roles in modulating key metabolic pathways in cells central to energy homeostasis, such as adipocytes (fat cells) and hepatocytes (liver cells).
Insulin (B600854) resistance, a condition where cells fail to respond effectively to insulin, is a hallmark of type 2 diabetes. mdpi.com Research has identified certain protein tyrosine phosphatases (PTPs) as negative regulators of the insulin signaling pathway, making them therapeutic targets. mdpi.comnih.gov Studies have revealed that ginkgolic acids can function as inhibitors of specific PTPs, thereby enhancing glucose metabolism.
In vitro studies using 3T3-L1 adipocytes and C2C12 muscle cells have shown that ginkgolic acid can act as a dual-targeting inhibitor of PTPN9 and DUSP9. nih.govmdpi.com Inhibition of these two phosphatases leads to the increased phosphorylation and activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy. nih.govnih.govmdpi.com Activated AMPK, in turn, promotes an increase in glucose uptake by the cells. nih.govmdpi.com
While much of this foundational work was conducted using Ginkgolic acid C13:0, the shared mechanism is considered relevant for the broader class of ginkgolic acids. mdpi.commdpi.com The process involves ginkgolic acid inhibiting PTPN9 and DUSP9, which normally dephosphorylate and inactivate AMPK. nih.gov By blocking these phosphatases, ginkgolic acid treatment results in sustained AMPK activation and a significant increase in glucose uptake in both adipocytes and muscle cells. nih.govnih.gov
Table 3: Molecular Targets of Ginkgolic Acids in Insulin Signaling Pathway
| Cell Type | Molecular Target | Effect of Inhibition | Outcome |
|---|---|---|---|
| 3T3-L1 Adipocytes | PTPN9, DUSP9 | Increased AMPK phosphorylation | Enhanced glucose uptake mdpi.comnih.gov |
| C2C12 Myocytes | PTPN9, DUSP9 | Increased AMPK phosphorylation | Enhanced glucose uptake mdpi.comnih.gov |
These findings suggest that this compound may contribute to managing insulin resistance by targeting key phosphatases in the insulin signaling cascade. nih.govmdpi.com
Adipogenesis is the complex process through which pre-adipocytes differentiate into mature, lipid-storing adipocytes. mdpi.com The regulation of this process and of lipid metabolism within these cells is critical for metabolic health. Research indicates that ginkgolic acids exert significant, though sometimes complex, effects on these pathways.
Studies have shown that ginkgolic acids can suppress the terminal stages of adipocyte differentiation. nih.gov While one study noted that ginkgolic acid treatment could initially promote the commitment of mesenchymal stem cells to the adipocyte lineage, it ultimately impaired the final maturation stage by reducing lipogenesis. nih.govmdpi.com This results in decreased lipid storage within the cells. nih.gov This inhibitory effect on terminal differentiation is consistent with observed reductions in the expression of mature adipocyte markers, including Fatty Acid Binding Protein 4 (FABP4) and Perilipin 1 (Plin1), a protein that coats lipid droplets. nih.gov
A key molecular target in lipid synthesis is Fatty Acid Synthase (FAS). Ginkgolic acid C17:1 has been identified as a direct inhibitor of FAS, with a reported half-maximal inhibitory concentration (IC50) of 10.5 µM. medchemexpress.com By inhibiting FAS, ginkgolic acid directly curtails the synthesis of new fatty acids, a cornerstone of lipogenesis. frontiersin.org In hepatocyte models, ginkgolic acid 17:1 has been shown to induce cytotoxicity in HepG2 hepatoblastoma cells in a dose- and time-dependent manner, indicating its potent biological activity in liver cells. cjnmcpu.com
Table 4: Effects of Ginkgolic Acids on Lipid Metabolism and Adipogenesis Markers
| Cell/Tissue Model | Molecular Target/Marker | Observed Effect of Ginkgolic Acid |
|---|---|---|
| Multiple Cell Lines | Fatty Acid Synthase (FAS) | Inhibition (IC50 = 10.5 µM for GA 17:1) medchemexpress.com |
| Mouse Bone Marrow Stromal Cells | Perilipin 1 (Plin1) | Decreased expression nih.gov |
| Mouse Bone Marrow Stromal Cells | Fatty Acid Binding Protein 4 (FABP4) | Decreased expression nih.gov |
Collectively, these findings suggest that this compound, through mechanisms like FAS inhibition and modulation of adipogenic gene expression, plays a regulatory role in lipid metabolism, primarily by suppressing lipogenesis and the final maturation of adipocytes. nih.gov
Challenges and Future Directions in Ginkgolic Acid 17:2 Research
Methodological Advancements for Enhanced Research Reproducibility and Standardization
A significant challenge in the study of Ginkgolic Acid 17:2 is ensuring the reproducibility and standardization of research findings. The accuracy of experimental outcomes is fundamentally dependent on the precise quantification of the compound, which naturally occurs in a mixture of several ginkgolic acid congeners. e-century.usnih.govnih.gov
To address this, researchers have been developing and refining analytical techniques. High-Performance Liquid Chromatography (HPLC) remains a cornerstone for the quantification of ginkgolic acid derivatives. nih.gov An HPLC-DAD method has been established for the simultaneous determination of various ginkgolic acids and their degradation products, ginkgols. mdpi.com The validation of such methods is critical, with studies demonstrating excellent linearity (R² > 0.999) and reproducibility. nih.govmdpi.com For instance, one HPLC method showed Relative Standard Deviation (RSD) values for precision, stability, and repeatability of total ginkgols to be 0.20%, 2.21%, and 2.45%, respectively, with high recovery rates. mdpi.com
More advanced methods like Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) offer even greater sensitivity and specificity, providing a robust framework for quality control. mdpi.comresearchgate.net These methodologies are crucial for establishing reference values and ensuring that the ginkgolic acid content in extracts used for research is accurately determined. mdpi.com The table below summarizes the performance metrics of a validated UPLC-MS/MS method for related ginkgolic acids, showcasing the level of precision now achievable.
| Parameter | Ginkgolic Acid Analyte | Relative Standard Deviation (RSD) | Average Recovery |
|---|---|---|---|
| Precision (Intra-day) | Ginkgolic Acid C13:0 | ≤4.66% | 96.33% - 104.89% mdpi.com |
| Ginkgolic Acid C15:1 | ≤4.66% | ||
| Ginkgolic Acid C17:1 | ≤4.66% | ||
| Reproducibility | Ginkgolic Acid C13:0 | ≤3.86% | |
| Ginkgolic Acid C15:1 | ≤3.86% | ||
| Ginkgolic Acid C17:1 | ≤3.86% | ||
| Stability (24h) | Ginkgolic Acid C13:0 | ≤4.61% | |
| Ginkgolic Acid C15:1 | ≤4.61% | ||
| Ginkgolic Acid C17:1 | ≤4.61% |
Table 1. Performance metrics of a validated UPLC-MS/MS method for determining ginkgolic acid concentrations, demonstrating high precision, reproducibility, and stability. mdpi.com
Identification of Novel Biological Targets and Signaling Pathways for this compound
A primary focus of future research is to elucidate the specific molecular targets and signaling cascades modulated by this compound. While research on the ginkgolic acid class points to general activities like the inhibition of protein tyrosine phosphatases, biosynth.com specific findings for the 17:2 analogue are emerging.
One identified target for Ginkgolic Acid C17:2 is human dihydroorotate (B8406146) dehydrogenase (DHODH). chemicalbook.com Furthermore, studies investigating a mixture of ginkgolic acids including the C17 forms have uncovered significant effects on complex cellular processes. In human gastric carcinoma cells, these compounds were found to induce both autophagy and apoptosis through the activation of endoplasmic reticulum (ER) stress. e-century.us This response involves three key signaling branches: the PERK, ATF6, and IRE1 pathways. A crucial element in this mechanism is the crosstalk between ER stress and autophagy, which is mediated by the IRE1-JNK signaling pathway. e-century.us The table below highlights some of the key biological targets and pathways associated with this compound and its close analogues.
| Compound | Biological Target/Pathway | Observed Effect | Reference |
|---|---|---|---|
| Ginkgolic Acid C17:2 | Human Dihydroorotate Dehydrogenase (DHODH) | Inhibition | chemicalbook.com |
| Ginkgolic Acids (C15 & C17) | Endoplasmic Reticulum (ER) Stress (PERK, ATF6, IRE1 pathways) | Activation | e-century.us |
| IRE1-JNK Signaling Pathway | Activation, mediating crosstalk between ER stress and autophagy | e-century.us | |
| Ginkgolic Acid Analogues | Protein Tyrosine Phosphatases (PTPN9, DUSP9) | Inhibition, linked to insulin (B600854) resistance | mdpi.com |
Table 2. Identified biological targets and signaling pathways for this compound and related compounds.
Development of Advanced In Vitro and In Vivo Research Models for Deeper Mechanistic Insights
To gain deeper insights into the mechanisms of this compound, researchers are utilizing and developing more sophisticated research models. In vitro studies have employed various human cancer cell lines, such as gastric carcinoma HGC cells, to dissect the molecular pathways of autophagy and apoptosis. e-century.us Other models include nasopharyngeal carcinoma CNE-2Z cells, which have been used to demonstrate the suppression of migration and invasion. mdpi.com
To validate these in vitro findings in a more complex biological system, in vivo models are essential. Xenograft models, where human cancer cells are implanted into immunodeficient mice, are a key tool. For example, the anti-tumor efficacy of ginkgolic acids has been confirmed in CNE-2Z cell-xenografted nude mice. mdpi.com Similar xenograft models using gastric and nasopharyngeal carcinoma cells have been employed for other ginkgolic acid analogues, providing a blueprint for future in vivo studies of this compound. nih.gov The use of primary human cells, such as monocytes and macrophages, also offers a more physiologically relevant in vitro setting to study effects on processes like inflammation. nih.gov
Exploration of Synergistic Effects with Other Research Compounds or Modalities
An exciting avenue of research is the potential for this compound to act synergistically with other compounds. While specific data for the 17:2 analogue is limited, studies on other ginkgolic acids have shown promising results. For instance, Ginkgolic Acid C15:1 demonstrated a synergistic anti-cancer effect when combined with the conventional chemotherapy drug 5-fluorouracil (B62378) (5-FU). mdpi.com Similarly, co-treatment with ginkgolic acid was found to enhance cisplatin-induced apoptosis in hepatoblastoma cells. mdpi.com In the realm of infectious disease, ginkgolic acid showed significant synergistic activity with the carbapenem (B1253116) antibiotic imipenem (B608078) against resistant Klebsiella pneumoniae. nih.gov These findings strongly suggest that a key future direction is to investigate the synergistic potential of this compound with existing therapeutic agents, potentially to enhance efficacy or overcome drug resistance.
Application of Artificial Intelligence and Machine Learning in this compound Research Discovery
Artificial intelligence (AI) and machine learning (ML) are beginning to revolutionize natural product research, and this compound is no exception. These computational tools are being applied across the research pipeline, from discovery to analysis.
One direct application is in the development of rapid and accurate analytical methods. A deep learning algorithm, ResNeXt50, was combined with Raman spectroscopy to create a predictive model for quantifying ginkgolic acids. mdpi.com This approach demonstrated superior performance for rapid quality control during production processes. mdpi.com
| Ginkgolic Acid Analyte | Model | Prediction Set Correlation (Rp²) | Root Mean Square Error of Prediction (RMSEP) (µg/mL) |
|---|---|---|---|
| Ginkgolic Acid C13:0 | ResNeXt50 (Deep Learning) | 0.9962 | 0.0144 |
| CARS-PLSR | 0.9862 | 0.0273 | |
| Ginkgolic Acid C15:1 | ResNeXt50 (Deep Learning) | 0.9971 | 0.0130 |
| CARS-PLSR | 0.9839 | 0.0305 | |
| Ginkgolic Acid C17:1 | ResNeXt50 (Deep Learning) | 0.9974 | 0.0120 |
| CARS-PLSR | 0.9480 | 0.0545 |
Sustainable Production Strategies for Research-Grade this compound
The availability of high-purity this compound is essential for research. Future strategies are focused on sustainable and efficient production. A primary approach involves optimizing extraction from the sarcotesta (seed coat) of Ginkgo biloba, which is often considered a waste product of the ginkgo nut industry. nih.govhep.com.cn Research has identified optimal conditions for maximizing yield from this biomass. hep.com.cnresearchgate.net
| Parameter | Optimal Condition |
|---|---|
| Solvent | 85% Ethanol |
| Solid-to-Liquid Ratio | 1:14 (g/mL) |
| Temperature | 40°C |
| Time | 12 hours |
| Resulting Yield | 73.1 mg/g |
Table 4. Optimized conditions for the sustainable extraction of ginkgolic acids from Ginkgo biloba sarcotestae. hep.com.cn
Beyond extraction, total chemical synthesis offers an alternative, highly controlled source of the compound. While complex, a novel synthetic pathway developed for Ginkgolic Acid (13:0) has been reported to be adaptable for producing other analogues, which would include 17:2. acs.org Such synthetic routes, along with biotechnological approaches that could elucidate and harness the plant's biosynthetic pathways, represent the future of sustainable production for research-grade this compound. nih.gov
Conclusion: Perspectives on the Research Landscape of Ginkgolic Acid 17:2
Synthesis of Key Research Findings and Mechanistic Understandings
Ginkgolic acid 17:2 has demonstrated a range of biological effects, primarily attributed to its ability to interact with and modulate various cellular targets. One of the key mechanisms identified is its role as an enzyme inhibitor. Research has shown that ginkgolic acids, including the 17:2 variant, can inhibit fatty acid synthase (FAS), a crucial enzyme in lipogenesis that is often overexpressed in cancer cells. tandfonline.com This inhibition is a potential mechanism behind its observed cytotoxic activity against various human cancer cell lines. tandfonline.com
Furthermore, this compound has been identified as a binder of human dihydroorotate (B8406146) dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway, which is essential for cell proliferation. medchemexpress.comresearchgate.net This interaction suggests a direct mechanism for its anti-proliferative effects. The compound also exhibits inhibitory effects on protein tyrosine phosphatases, which are involved in regulating various signaling pathways. biosynth.com
In the realm of oncology, the anticancer effects of ginkgolic acids are multifaceted. Studies on related ginkgolic acids have revealed their ability to induce apoptosis (programmed cell death) and inhibit critical signaling pathways that drive cancer progression, such as the AMP-activated protein kinase (AMPK), phosphoinositide 3-kinase (PI3K)/Akt/mTOR, and STAT3 pathways. nih.govspandidos-publications.com While research specifically on the 17:2 variant is still developing, these findings provide a strong basis for its potential as an anticancer agent.
The antimicrobial properties of ginkgolic acids, including the 17:2 variant, are also a significant area of investigation. The proposed mechanisms include the disruption of bacterial cell membranes and the inhibition of biofilm formation, which is a critical factor in antibiotic resistance. biosynth.commdpi.com
Broader Implications for Chemical Biology and Natural Product Drug Discovery Research
The diverse biological activities of this compound hold considerable implications for the fields of chemical biology and natural product drug discovery. As a tool for chemical biology, this compound can be utilized to probe and understand complex biological pathways. Its specific interactions with enzymes like FAS and DHODH make it a valuable molecular probe for studying metabolic and proliferative processes. biosynth.comtandfonline.commedchemexpress.com
In the context of drug discovery, this compound represents a promising lead compound. Its natural origin presents a scaffold that can be chemically modified to enhance potency, selectivity, and pharmacokinetic properties. The multi-target nature of ginkgolic acids, including the 17:2 variant, offers the potential for developing therapeutics that can address complex diseases like cancer through a systems-level approach. biosynth.comnih.gov The exploration of its synergistic effects with existing chemotherapeutic agents could also open new avenues for combination therapies. mdpi.com
Future Avenues for Scholarly Inquiry and Pre-clinical Exploration
Despite the promising findings, the research on this compound is still in its early stages, and several avenues for future investigation are evident.
Key Areas for Future Research:
| Research Area | Description |
| Detailed Mechanistic Studies | Further elucidation of the precise molecular mechanisms of action of this compound is crucial. This includes detailed kinetic studies of its enzymatic inhibition and comprehensive analysis of its impact on various signaling cascades. |
| Structure-Activity Relationship (SAR) Studies | Systematic modification of the chemical structure of this compound will be essential to identify the key functional groups responsible for its biological activities and to develop more potent and selective analogs. |
| Preclinical In Vivo Studies | Rigorous preclinical testing in animal models is necessary to evaluate the efficacy, pharmacokinetics, and safety profile of this compound. These studies are critical for assessing its therapeutic potential for various diseases, including specific types of cancer and bacterial infections. |
| Exploration of Novel Therapeutic Areas | Given its anti-inflammatory properties, investigating the potential of this compound in treating inflammatory disorders could be a fruitful area of research. biosynth.com |
| Development of Drug Delivery Systems | The formulation of effective drug delivery systems could help to improve the bioavailability and therapeutic index of this compound, overcoming potential challenges related to its solubility and stability. |
Q & A
Q. What analytical methods are recommended for quantifying Ginkgolic Acid 17:2 in plant extracts?
To quantify this compound, high-performance liquid chromatography (HPLC) with UV detection at 210 nm is widely used. A validated protocol involves:
- Mobile phase : Gradient elution with 0.01% phosphoric acid in water (Solution A) and acetonitrile (Solution B).
- Column : Base-deactivated C18 column (4.6 mm × 5 cm) at 35°C.
- Sample preparation : Methanol extraction of powdered Ginkgo extract, followed by dilution.
- System suitability : Peaks are identified by comparison with reference standards, ensuring a tailing factor ≤2.0 and relative standard deviation ≤5.0% for reproducibility .
Q. What is the biological significance of this compound in Ginkgo biloba research?
this compound is a dual-interest compound:
- Toxicant : It is classified as an undesired component in Ginkgo extracts due to its cytotoxicity (e.g., skin/eye irritation, acute oral toxicity) . Varieties like "ZY 1" are cultivated to minimize its content (4.41 g/kg vs. 13.34 g/kg in controls) .
- Therapeutic potential : At controlled doses, it inhibits STAT3 signaling via JAK2/Src suppression, inducing apoptosis in cancer cells .
Q. How is this compound structurally distinguished from other congeners?
this compound (CAS 102811-39-2) is differentiated by its aliphatic side chain: 17 carbons with two double bonds. Structural confirmation requires nuclear magnetic resonance (NMR) and mass spectrometry (MS), though HPLC retention times relative to standards (e.g., C15:1, C17:1) are commonly used for identification .
Advanced Research Questions
Q. How does this compound modulate STAT3 signaling pathways?
Mechanistic studies show that this compound:
- Targets upstream kinases : Inhibits JAK2 and Src activation, blocking STAT3 phosphorylation.
- Induces phosphatases : Upregulates PTEN and SHP-1, which dephosphorylate STAT3.
- Functional outcomes : Reduces STAT3-driven gene expression (e.g., anti-apoptotic proteins) and triggers caspase-mediated apoptosis in vitro .
Methodological note : Use Western blotting to validate phospho-STAT3 levels and siRNA knockdown to confirm phosphatase roles.
Q. What experimental considerations are critical when assessing this compound's cytotoxic effects?
Key considerations include:
- Dose optimization : Balance therapeutic efficacy (e.g., IC50 for STAT3 inhibition) with toxicity thresholds (e.g., LD50 in safety data) .
- Cell line selection : Use models with constitutively active STAT3 (e.g., certain cancer cells).
- Controls : Include vehicle controls and co-treatment with STAT3 activators (e.g., IL-6) to confirm specificity .
Q. How can researchers reconcile contradictory data on this compound's roles as both a toxicant and therapeutic agent?
Contradictions arise from context-dependent factors:
- Dosage : Low doses (µM range) show therapeutic effects, while higher doses induce toxicity .
- Model systems : Toxicity is pronounced in non-cancerous cells, whereas cancer cells exhibit selective apoptosis .
- Extract purity : Co-occurring congeners (e.g., C15:1) may confound results; isolate this compound via preparative HPLC .
Q. What are the challenges in isolating this compound for in vitro studies?
Challenges include:
Q. How does this compound interact with organic anion transporters, and what implications does this have for pharmacokinetic studies?
this compound inhibits human organic anion transporters (hOAT1/hOAT3) at 50 µM, potentially altering renal clearance of co-administered drugs. Methodological recommendations :
- Use transfected HEK293 cells to assess hOAT1/3 inhibition.
- Monitor pharmacokinetic parameters (e.g., AUC, Cmax) in vivo with probe substrates like para-aminohippurate .
Tables
Table 1. Key Analytical Parameters for this compound Quantification
| Parameter | Specification |
|---|---|
| Detection wavelength | 210 nm |
| Column temperature | 35°C |
| Mobile phase gradient | 25–90% acetonitrile over 6 minutes |
| Retention time | ~8–10 minutes (method-dependent) |
Table 2. Comparative Content of Ginkgolic Acids in Ginkgo Varieties
| Compound | "ZY 1" (g/kg) | Control (g/kg) | Fold Difference |
|---|---|---|---|
| Total Ginkgolic Acids | 4.41 ± 0.20 | 13.34 ± 0.13 | 3.05↓ |
| C17:2 | Not reported | Not reported | — |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
